molecular formula C17H16N4O4 B2453199 3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034237-11-9

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2453199
CAS No.: 2034237-11-9
M. Wt: 340.339
InChI Key: AXTQNSGAEZEDND-UHFFFAOYSA-N
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Description

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
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Properties

IUPAC Name

3-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-11-14(7-18-21(11)12-5-3-2-4-6-12)16(23)19-8-13(9-19)20-15(22)10-25-17(20)24/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTQNSGAEZEDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound is structurally related to 1H-Pyrazol-5-amine, 3-methyl-1-phenyl, which is a known chemical structure.

Pharmacokinetics

The compound’s molecular weight (as per the related compound 1h-pyrazol-5-amine, 3-methyl-1-phenyl) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution profiles

Biological Activity

The compound 3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into three primary components:

  • Azetidine ring - a four-membered saturated heterocyclic structure.
  • Oxazolidine dione - a five-membered ring containing both oxygen and nitrogen atoms.
  • Pyrazole moiety - a five-membered ring with two adjacent nitrogen atoms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the pyrazole ring has been associated with the inhibition of various enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways .
  • Anticancer Properties : Preliminary studies have indicated that compounds similar to this structure exhibit anticancer activities by inducing apoptosis in cancer cells through both intrinsic and extrinsic pathways .

Biological Activity Overview

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of bacterial cell wall synthesis
AntioxidantScavenging free radicals

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that derivatives of the pyrazole scaffold exhibit moderate cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism was linked to the activation of apoptotic pathways, suggesting potential for further development as anticancer agents .
  • Anti-inflammatory Effects : A study focusing on the anti-inflammatory properties showed that compounds with similar structures could significantly reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : Research on related pyrazole derivatives revealed activity against gram-positive and gram-negative bacteria, suggesting that this compound could serve as a lead for developing new antibiotics .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and evaluating its biological properties. Notable findings include:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazole ring significantly affect biological activity, highlighting the importance of chemical modifications for enhancing efficacy .
  • In Silico Studies : Computational modeling has provided insights into potential molecular targets for this compound, aiding in the identification of its pharmacological profile .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing pyrazole and oxazolidine structures exhibit significant antimicrobial properties. The oxazolidine derivatives have been shown to inhibit bacterial protein synthesis, making them effective against various Gram-positive bacteria. Studies have indicated that derivatives similar to the target compound can exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Properties

The incorporation of the pyrazole and oxazolidine frameworks has been linked to anticancer activities. For instance, compounds derived from oxazolidine have been evaluated for their cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Compounds with similar structural characteristics have also been investigated for their anti-inflammatory properties. The presence of the pyrazole ring has been associated with the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing derivatives of oxazolidine showed promising results against common pathogens. The synthesized compounds were tested using the disc diffusion method, revealing significant inhibition zones against Escherichia coli and Klebsiella pneumoniae. The most effective derivative exhibited an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another study, a series of oxazolidine derivatives were tested against human cancer cell lines. Results indicated that certain compounds led to a decrease in cell viability and induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were notably lower than those observed for conventional chemotherapeutic agents .

Data Tables

Application AreaObserved EffectReference
AntimicrobialEffective against resistant bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

Q & A

Basic: What are the optimal synthetic routes for 3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, including pyrazole ring formation, azetidine functionalization, and oxazolidinedione cyclization. Key steps include:

  • Pyrazole Synthesis : Reacting hydrazine derivatives with diketones or β-ketoesters under reflux conditions, as seen in analogous pyrazole-carbonyl syntheses .
  • Azetidine Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the pyrazole-carbonyl group to the azetidine ring .
  • Oxazolidinedione Formation : Cyclization via phosgene or triphosgene derivatives under inert atmospheres, monitored by TLC or HPLC .
    Purity Assurance :
  • Chromatography : Flash chromatography (cyclohexane/ethyl acetate gradients) for intermediate purification .
  • Spectroscopic Validation : 1H/13C NMR and mass spectrometry for structural confirmation .

Basic: How can researchers validate the stereochemical configuration of the oxazolidine-2,4-dione moiety in this compound?

The oxazolidinedione ring’s stereochemistry is critical for biological activity. Methodological approaches include:

  • X-ray Crystallography : Resolving crystal structures of intermediates or final products, as demonstrated for related oxazolidinediones .
  • NOE NMR Experiments : Detecting spatial proximity of protons in the azetidine and oxazolidinedione rings to confirm spatial arrangement .
  • Vibrational Circular Dichroism (VCD) : For enantiomeric excess determination in asymmetric syntheses .

Advanced: How do substituent variations on the pyrazole ring (e.g., 5-methyl vs. 5-fluoro) impact the compound’s biological activity?

Substituents alter electronic properties and steric hindrance, modulating target interactions. For example:

  • Electron-Withdrawing Groups (e.g., F) : Increase lipophilicity and membrane permeability, enhancing bioavailability, as seen in fluorinated pyrazole-thiazolidinone hybrids .
  • Methyl Groups : Improve metabolic stability but may reduce binding affinity due to steric effects .
    Experimental Design :
  • In Silico Docking : Compare binding modes of analogs with target proteins (e.g., COX-2 or PPAR-γ) using molecular dynamics simulations .
  • SAR Studies : Synthesize derivatives with systematic substituent changes and test in vitro (e.g., enzyme inhibition assays) .

Advanced: How can contradictory data on the compound’s stability under physiological pH be resolved?

Contradictions may arise from assay conditions (e.g., buffer composition, temperature). Methodological strategies include:

  • pH-Rate Profiling : Measure degradation kinetics across pH 1–10 using HPLC to identify labile functional groups (e.g., oxazolidinedione ring opening) .
  • Stabilization Studies : Add excipients (e.g., cyclodextrins) or modify formulation (nanoparticle encapsulation) to enhance stability .
  • Metabolite Identification : Use LC-MS/MS to detect degradation products in simulated gastric fluid .

Advanced: What mechanistic insights explain the compound’s dual activity as an anti-inflammatory and antimicrobial agent?

The dual activity likely stems from interactions with multiple targets:

  • Anti-Inflammatory Mechanism : Inhibition of COX-2 or NF-κB pathways via pyrazole-mediated redox modulation, as observed in structurally related thiazolidinones .
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding protein inhibition) by the oxazolidinedione moiety .
    Validation Approaches :
  • Gene Knockdown Models : Use siRNA to silence target genes (e.g., COX-2) in cell lines and assess activity loss .
  • Resistance Studies : Expose bacterial strains to sublethal doses and monitor mutation rates in target genes (e.g., mecA in MRSA) .

Advanced: How can researchers address low yields in the final cyclization step of the oxazolidinedione ring?

Low yields often result from competing side reactions (e.g., ring-opening). Optimization strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization .
  • Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Advanced: What computational methods are recommended to predict off-target interactions of this compound?

To minimize off-target effects:

  • Pharmacophore Modeling : Map 3D chemical features against databases (ChEMBL, PubChem) to identify potential off-targets .
  • Machine Learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity .
  • Molecular Dynamics Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic interactions .

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